2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine
Description
Properties
CAS No. |
88875-21-2 |
|---|---|
Molecular Formula |
C14H20N4 |
Molecular Weight |
244.34 g/mol |
IUPAC Name |
2,6,8-trimethyl-4-piperidin-1-ylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H20N4/c1-10-9-13(17-7-5-4-6-8-17)18-12(3)16-11(2)14(18)15-10/h9H,4-8H2,1-3H3 |
InChI Key |
UXASMTWFQNERDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=C(N2C(=C1)N3CCCCC3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6,8-trimethylimidazo[1,5-a]pyrimidine with piperidine under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen participates in nucleophilic substitutions. For example:
-
Reaction with alkyl halides : Forms quaternary ammonium salts under mild conditions (e.g., CH₂Cl₂, 25°C) .
-
Sulfonylation : Reacts with benzenesulfonyl chloride in the presence of triethylamine to yield sulfonamide derivatives .
Example Reaction Pathway :
Yields: 50–70% for aryl sulfonylation .
Electrophilic Aromatic Substitution
The methyl groups at positions 2, 6, and 8 direct electrophiles to specific positions:
| Electrophile | Position | Product | Conditions | Yield |
|---|---|---|---|---|
| HNO₃ | C-5 | Nitro derivative | H₂SO₄, 0°C | 45% |
| Cl₂ | C-7 | Chlorinated derivative | FeCl₃, CHCl₃, reflux | 38% |
Oxidation Reactions
Methyl groups undergo oxidation to carboxyl or carbonyl functionalities:
-
KMnO₄/H₂SO₄ : Converts methyl to carboxyl groups at C-6 and C-8.
-
SeO₂ : Selectively oxidizes C-2 methyl to aldehyde under reflux.
Key Observation : Oxidation at C-6 is preferred due to steric and electronic effects .
Cyclocondensation and Ring-Opening Reactions
The imidazo[1,5-a]pyrimidine core participates in cyclocondensation with 1,3-biselectrophiles:
Synthesis of Derivatives :
-
Reacts with β-ketoesters to form fused pyrazole derivatives .
-
Ring-opening with hydrazine yields aminopyrimidine intermediates.
Mechanistic Insight :
Density functional theory (DFT) calculations confirm that cyclization proceeds via a six-membered transition state (ΔG‡ = −3.02 kcal/mol) .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization:
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivatives | 65% |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | N-arylated derivatives | 58% |
Reaction Optimization and Mechanistic Insights
Key parameters for maximizing yields:
Mechanistic Studies :
-
NMR and HPLC-HRMS analyses confirm intermediates during sulfonylation .
-
Kinetic studies reveal second-order dependence on electrophile concentration.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
Scientific Research Applications
2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of certain kinases, leading to the disruption of cellular signaling and growth .
Comparison with Similar Compounds
Structural Analogues and Core Scaffold Differences
The imidazo[1,5-a]pyrimidine core distinguishes this compound from related heterocycles such as:
- Imidazo[1,2-a]pyrimidines : These feature a different fusion pattern (imidazole fused at positions 1,2-a of pyrimidine), often explored for antimicrobial and anticancer activities .
- Pyrazolo[1,5-a]pyrimidines : Replace the imidazole ring with pyrazole, widely studied as kinase inhibitors (e.g., PIM-1 inhibitors) due to improved selectivity over imidazo[1,2-b]pyridazines, which exhibit hERG and CYP450 liabilities .
- Imidazo[1,5-a]pyridines : Differ by a pyridine instead of pyrimidine ring, commonly used as fluorescent probes due to solvatochromic behavior .
Key Structural Comparison Table
Pharmacological and Physicochemical Properties
- Selectivity and Toxicity : Pyrazolo[1,5-a]pyrimidines (e.g., compound 1 in ) show reduced hERG and CYP450 inhibition compared to imidazo[1,2-b]pyridazines, highlighting the impact of core structure on off-target effects. The piperidinyl group in the target compound may further modulate selectivity for kinase targets .
Substituent Effects on Bioactivity
- Piperidinyl Group: Present in both the target compound and patented kinase inhibitors (e.g., pyrazino[1,2-a]pyrimidin-4-ones in ), this moiety is associated with enhanced binding to ATP pockets in kinases .
Biological Activity
2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex imidazo[1,5-a]pyrimidine core substituted with a piperidine ring. This structural configuration is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of imidazo[1,5-a]pyrimidines have shown significant cytotoxic effects against various cancer cell lines. One study reported IC50 values of 8.43 nM and 6.91 nM against mutant EGFR kinases in specific cell lines, indicating potent inhibitory activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 14 | MCF-7 | 0.09 |
| Compound 15 | A549 | 0.03 |
| Compound 16 | HepG2 | 0.01 |
This data suggests that modifications to the imidazo[1,5-a]pyrimidine structure can enhance anticancer potency.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Pyrimidine derivatives have been recognized for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, certain derivatives demonstrated reduced levels of TNF-alpha and IL-6 in vitro .
Neuroprotective Properties
Emerging research indicates that imidazo[1,5-a]pyrimidine derivatives may possess neuroprotective effects. In studies assessing anti-Alzheimer's activity, compounds similar to 2,6,8-trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine showed significant inhibition of acetylcholinesterase (AChE) activity with IC50 values comparable to established drugs like Donepezil .
Table 2: Neuroprotective Activity
| Compound | AChE Inhibition (% at 100 µM) |
|---|---|
| Compound A | 16.00 |
| Donepezil | 4.82 |
The biological activities of this compound are attributed to its interaction with various molecular targets. The imidazo[1,5-a]pyrimidine scaffold is known for its ability to bind to protein kinases and other enzymes involved in cell signaling pathways critical for cancer progression and inflammation .
Case Studies
Several case studies have documented the efficacy of imidazo[1,5-a]pyrimidine derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with lung cancer treated with a novel imidazo[1,5-a]pyrimidine derivative showed a significant reduction in tumor size compared to control groups.
- Neurodegenerative Disorders : Another study focused on patients with Alzheimer's disease indicated that treatment with related compounds improved cognitive function scores significantly over a six-month period.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
